3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting from simpler precursors. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[2,3-b]pyridine core suggests that the molecule may be planar or nearly planar. The electron-donating amino group and electron-withdrawing carboxamide group could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino group could participate in acid-base reactions, the carboxamide group could undergo hydrolysis, and the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Chemical Properties
A study explored the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, including derivatives similar to 3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, highlighting their potential for further functionalization and application in creating fused polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005). The synthesis methods employed provide a foundation for developing pharmaceuticals and other biologically active compounds.
Antimicrobial and Antiproliferative Activities
Research into thieno[2,3-b]pyridine derivatives has revealed their antimicrobial and antiproliferative properties. A study demonstrated that certain 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines exhibit antiproliferative activity against enzymes such as phospholipase C, which is crucial for understanding their potential therapeutic applications (van Rensburg et al., 2017). Another investigation into the antimicrobial activity of novel thieno[2,3-d]pyrimidine-6-carboxamides highlighted their effectiveness against various microorganisms, suggesting their potential as antibacterial agents (Kolisnyk et al., 2015).
Materials Science Applications
In the realm of materials science, the structural motifs found in this compound have been utilized in the synthesis of advanced polymers. A study on aromatic polyamides and polyimides based on related structures showcased the development of materials with high thermal stability and potential applications in electronics and as advanced materials (Yang, Lin, & Yang, 1999).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities are often the result of the compound interacting with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a range of biological effects
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These effects are the result of the compound’s interaction with its targets and its influence on biochemical pathways.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have a wide range of biological activities . They can interact with multiple receptors, which makes them useful in developing new derivatives
Cellular Effects
Similar compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that 3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Properties
IUPAC Name |
3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-8-2-7-11-12(17)13(21-15(11)18-8)14(20)19-10-5-3-9(16)4-6-10/h2-7H,17H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCQEBTVOLFDGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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